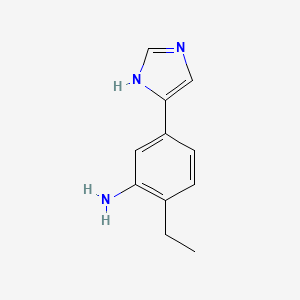

2-Ethyl-5-(1H-imidazol-4-yl)aniline

Description

2-Ethyl-5-(1H-imidazol-4-yl)aniline is a heterocyclic compound that features an imidazole ring substituted with an ethyl group and an aniline moiety. Imidazoles are an important class of compounds in organic chemistry due to their presence in many biologically active molecules and their wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-ethyl-5-(1H-imidazol-5-yl)aniline |

InChI |

InChI=1S/C11H13N3/c1-2-8-3-4-9(5-10(8)12)11-6-13-7-14-11/h3-7H,2,12H2,1H3,(H,13,14) |

InChI Key |

YPYYLORGQDTZNU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)C2=CN=CN2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild conditions . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imidazole ring .

Industrial Production Methods

Industrial production of imidazole derivatives often employs multicomponent reactions that enable the efficient synthesis of highly substituted imidazole derivatives. These methods typically involve the use of catalysts such as erbium triflate to facilitate the reaction between α-azido chalcones, aryl aldehydes, and anilines .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(1H-imidazol-4-yl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydroimidazoles, and various substituted imidazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Ethyl-5-(1H-imidazol-4-yl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(1H-imidazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Histidine: An essential amino acid with an imidazole side chain.

Metronidazole: An antibiotic and antiprotozoal medication.

Clotrimazole: An antifungal agent.

Uniqueness

2-Ethyl-5-(1H-imidazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other imidazole derivatives, the presence of both an ethyl group and an aniline moiety allows for unique interactions and reactivity, making it a valuable compound for various applications .

Biological Activity

2-Ethyl-5-(1H-imidazol-4-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the recent findings related to its biological properties, including anticancer, antimicrobial, and antiparasitic activities, supported by data tables and research studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an ethyl group and an imidazole ring, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. In particular, a derivative known as compound 4f exhibited potent antiproliferative effects against various cancer cell lines, including HeLa cells. The mechanism of action was primarily through the induction of apoptosis, characterized by:

- Increased expression of pro-apoptotic proteins (e.g., Bax).

- Decreased expression of anti-apoptotic proteins (e.g., Bcl-2).

- Activation of caspase-3 , indicating the initiation of the apoptotic pathway .

Table 1: Anticancer Activity of Compound 4f

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 3.24 | Induction of apoptosis via mitochondrial pathway |

| MCF7 | 4.50 | Upregulation of Bax and downregulation of Bcl-2 |

| A549 | 5.00 | Caspase activation |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Various derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that certain imidazole derivatives possess significant antibacterial properties when tested against Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Selected Bacteria

| Compound | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | P. aeruginosa | 12 |

Antiparasitic Activity

In addition to anticancer and antimicrobial activities, the antiparasitic efficacy of imidazole derivatives has been documented. For example, compounds derived from this scaffold showed notable activity against protozoan parasites like Entamoeba histolytica and Giardia intestinalis. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the imidazole ring significantly enhanced their efficacy.

Table 3: Antiparasitic Activity Against Protozoa

| Compound | Protozoan Target | IC50 (µM) |

|---|---|---|

| Compound D | E. histolytica | 0.740 |

| Compound E | G. intestinalis | 0.500 |

| Compound F | T. vaginalis | 0.600 |

Case Studies

Several case studies illustrate the application of these findings in drug development:

- Cancer Treatment : A study demonstrated that compound 4f effectively reduced tumor size in xenograft models by inducing apoptosis in cancer cells.

- Infection Control : Another investigation reported that an imidazole derivative significantly reduced bacterial load in infected mice models, showcasing its potential as a therapeutic agent for bacterial infections.

- Protozoan Infections : Research indicated that specific derivatives could serve as lead compounds for developing treatments against protozoan diseases, with improved potency compared to existing treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.